N-(4-bromo-3-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a substituted phenyl ring (4-bromo-3-methyl) and a dihydropyridinone moiety (3-cyano, 4,6-dimethyl).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-6-12(3)21(17(23)14(10)8-19)9-16(22)20-13-4-5-15(18)11(2)7-13/h4-7H,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPOYVHFIUZVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)Br)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide, a synthetic compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 374.238 g/mol
- CAS Number : 932338-16-4
- IUPAC Name : N-(4-bromo-3-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the cyano and acetamide groups is believed to enhance its interaction with DNA and RNA synthesis pathways.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains. Its efficacy may stem from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Neuroprotective Effects : Some studies have indicated that the compound could exert neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Antitumor Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| A549 (Lung) | 12.7 |
| HeLa (Cervical) | 10.5 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate moderate antimicrobial activity, warranting further exploration of its potential as an antibiotic agent.
Neuroprotection Studies
Research focusing on neuroprotection showed that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The reduction in reactive oxygen species (ROS) was quantified using flow cytometry, highlighting its potential protective role against neurodegenerative diseases.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
- Structural Differences: Replaces the dihydropyridinone ring with a pyridine-thioacetamide backbone and incorporates styryl groups (C₆H₅-CH=CH-) at positions 4 and 4. The phenyl substituent is 4-chloro rather than 4-bromo-3-methyl.
- Bioactivity: Exhibits 85% yield in synthesis and superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid .
- The chloro substituent may offer less electron-withdrawing effects than bromo, influencing reactivity.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Structural Differences: Lacks the dihydropyridinone moiety entirely, featuring a simpler acetamide bridge between 4-bromophenyl and 3,4-difluorophenyl groups.
- Physicochemical Properties : Crystal structure analysis reveals a dihedral angle of 66.4° between aromatic rings, with N–H⋯O hydrogen bonds stabilizing the lattice .
Benzenesulfonyl-Substituted Analog ()
- Structural Differences: Features a 4-bromobenzenesulfonyl group on the dihydropyridinone ring and a 2-methoxy-5-methylphenyl acetamide group.
Comparison of Heterocyclic Cores
Key Observations :
- The dihydropyridinone core in the target compound may confer enhanced metabolic stability over pyridine-thioacetamide analogs due to reduced susceptibility to oxidation.
- Quinoline and benzothiazole derivatives prioritize bulkier substituents (e.g., piperidine) for target engagement, whereas the target compound’s compact dihydropyridinone may favor different binding modes.
Functional and Structural Implications
- Bioactivity: The target compound’s bromo-methylphenyl group may enhance lipophilicity and membrane penetration compared to chloro analogs, while the cyano group on dihydropyridinone could participate in hydrogen bonding (as seen in ’s crystal structures) .
- Stability: The dihydropyridinone ring’s rigidity may reduce enzymatic degradation compared to flexible styryl-containing analogs.
Q & A
Q. Advanced Research Focus
- SCXRD with SHELXL : Refinement using SHELXL (v.2018/3) allows precise modeling of hydrogen bonding (e.g., N–H⋯O interactions) and disorder in the bromophenyl group .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict packing stability .
- Polymorphism Screening : Use solvent-drop grinding with dichloromethane/hexane to identify alternative crystalline forms, as methyl group orientation in the pyridine ring may lead to polymorphic variations .
How can computational methods aid in predicting the reactivity of this compound’s cyano and acetamide moieties?
Q. Advanced Research Focus
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the cyano group (Fukui indices) and nucleophilic sites on the acetamide .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict hydrolysis pathways (e.g., cyano → carboxylic acid conversion under acidic conditions) .
- Docking Studies : Map interactions with biological targets (e.g., kinase ATP-binding pockets) to rationalize structure-activity relationships (SAR) observed in vitro .
What strategies mitigate challenges in analyzing NMR spectra due to overlapping signals?
Q. Basic Research Focus
- 2D NMR Techniques : Use HSQC (heteronuclear single-quantum coherence) to resolve overlapping proton signals (e.g., methyl groups at 4,6-positions of the pyridine ring) .
- Variable Temperature NMR : Acquire spectra at 298 K and 323 K to distinguish dynamic effects (e.g., restricted rotation of the bromophenyl group) .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives at the cyano position to track reaction intermediates .
How can researchers validate the compound’s stability under storage conditions relevant to biological assays?
Q. Basic Research Focus
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Common degradation pathways include hydrolysis of the acetamide moiety .
- Light Exposure Tests : Monitor UV-vis spectra (200–400 nm) after 48-hour exposure to UV light (254 nm) to detect photolytic byproducts .
- Cryopreservation : Lyophilize the compound and store at -80°C under argon to minimize oxidative decomposition .
What are the key considerations for designing SAR studies on analogs of this compound?
Q. Advanced Research Focus
- Substitution Patterns : Modify the bromophenyl group (e.g., replace Br with Cl or CF₃) and pyridine methyl groups to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the cyano group with isosteres like nitro or trifluoromethyl to enhance metabolic stability .
- Pharmacokinetic Profiling : Measure logP (octanol/water partition) and plasma protein binding to correlate structural changes with ADME properties .
How can conflicting data on hydrogen-bonding interactions in crystallography be resolved?
Q. Advanced Research Focus
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7 Å) to achieve resolutions <1.0 Å, enabling precise localization of H atoms .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions) using CrystalExplorer to resolve ambiguities in packing motifs .
- Twinned Crystal Refinement : Apply the TWIN law in SHELXL to model overlapping hydrogen bonds in cases of merohedral twinning .
What experimental and computational approaches are optimal for studying reaction mechanisms involving this compound?
Q. Advanced Research Focus
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹H vs. ²H-labeled compounds to identify rate-determining steps (e.g., nucleophilic attack on the cyano group) .
- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) during hydrolysis to track intermediate formation .
- QM/MM Simulations : Model transition states for amide bond cleavage using hybrid quantum mechanics/molecular mechanics frameworks .
How should researchers approach method validation for quantifying this compound in complex matrices?
Q. Basic Research Focus
- LC-MS/MS Calibration : Develop a linear calibration curve (0.1–50 µg/mL) with deuterated internal standards (e.g., d₅-bromophenyl analogs) to correct for matrix effects .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked biological samples (e.g., plasma or liver microsomes) .
- Interlaboratory Reproducibility : Validate methods across three independent labs using standardized protocols (e.g., USP <1225>) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
